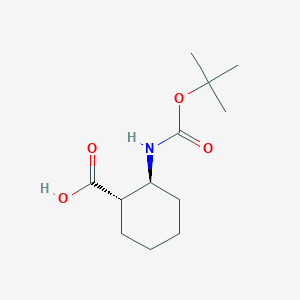

(1S,2S)-Boc-Achc

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426280 | |

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488703-60-2 | |

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Stereochemical Control in 1s,2s Boc Achc Production

Asymmetric Synthesis Approaches to Enantiopure (1S,2S)-Boc-Achc

The direct creation of the desired stereoisomer is a primary goal in the synthesis of this compound. Asymmetric synthesis methods are employed to introduce the correct chirality during the reaction sequence, thus avoiding the need for resolving racemic mixtures.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwordpress.com This strategy has been a cornerstone of asymmetric synthesis. numberanalytics.com In the context of this compound synthesis, a chiral auxiliary can be used to control the formation of the two stereocenters on the cyclohexane (B81311) ring.

One common approach involves attaching a chiral auxiliary to a prochiral starting material. wordpress.com The inherent chirality of the auxiliary then influences the facial selectivity of subsequent reactions, leading to the preferential formation of one diastereomer. wikipedia.org After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For instance, Evans' oxazolidinone auxiliaries have been widely used to set stereocenters in various complex molecules. numberanalytics.com While specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the principle is a fundamental strategy in asymmetric synthesis. wordpress.comnumberanalytics.com

| Auxiliary Type | General Application | Reference |

| Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | numberanalytics.com |

| 8-phenylmenthol | Diels-Alder reactions | wikipedia.org |

| trans-2-phenyl-1-cyclohexanol | Ene reactions | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | numberanalytics.com |

| Pseudoephedrine | Asymmetric alkylation | wordpress.com |

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis

In recent years, organocatalysis and metal-catalyzed reactions have emerged as powerful tools for asymmetric synthesis, offering alternatives to chiral auxiliary-based methods. nih.govbeilstein-journals.org

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. beilstein-journals.org For example, chiral amines or their derivatives, such as diphenylprolinol silyl (B83357) ether, can activate substrates towards enantioselective reactions. beilstein-journals.org The synthesis of functionalized cyclic compounds often involves tandem reactions where an organocatalyst controls the stereochemistry of multiple bond-forming events. beilstein-journals.org While the direct organocatalytic synthesis of this compound is not explicitly described, related methodologies for creating chiral cyclohexanes and other cyclic systems suggest its feasibility. nih.govbeilstein-journals.org

Metal-catalyzed asymmetric synthesis employs a chiral ligand coordinated to a metal center to induce enantioselectivity. nih.govrsc.orgsioc-journal.cn This approach is highly versatile and has been applied to a wide range of reactions. nih.gov For instance, rhodium-catalyzed asymmetric addition of arylboronic acids to imines is a known method for producing chiral amines. acs.org Transition metal catalysis is a cornerstone for producing chiral molecules for the pharmaceutical industry. mdpi.com The development of new catalysts continues to expand the scope of these reactions. sioc-journal.cn

| Catalyst Type | Reaction | Application |

| Chiral Phosphines (e.g., BINAP) with Rhodium or Ruthenium | Asymmetric Hydrogenation | Creation of chiral centers |

| Chiral Diamines with Ruthenium | Asymmetric Transfer Hydrogenation | Synthesis of chiral alcohols and amines |

| Chiral Schiff Bases with various metals | Asymmetric Cycloadditions | Formation of cyclic compounds |

| Chiral N-heterocyclic carbenes (NHCs) with Ruthenium | Asymmetric Metathesis | Formation of cyclic alkenes |

Chemoenzymatic Routes for Stereoselective Production

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules. nih.govnih.gov Enzymes can be used to resolve racemic mixtures or to perform highly stereoselective transformations on synthetic intermediates. researchgate.netchemrxiv.org This approach can be particularly advantageous for creating enantiomerically pure building blocks like (1S,2S)-Achc.

A common strategy involves the enzymatic hydrolysis of a racemic ester or amide, where the enzyme selectively acts on one enantiomer, allowing for the separation of the two. researchgate.net Alternatively, enzymes can be used to introduce chirality into a prochiral substrate. ucsd.edu The resulting chiral intermediate can then be further elaborated using traditional chemical methods to yield the final product. nih.govnih.gov

Diastereoselective Synthesis of (1S,2S)-Achc Precursors

An alternative to direct asymmetric synthesis is the diastereoselective synthesis of a precursor, which is then converted to the desired (1S,2S)-Achc. This approach relies on controlling the relative stereochemistry of the two stereocenters.

Oxanorbornene Adducts in Cyclohexane β-Amino Acid Synthesis

A versatile strategy for the synthesis of substituted 2-aminocyclohexanecarboxylic acid (ACHC) derivatives involves the use of oxanorbornene adducts. beilstein-journals.orgnih.govworktribe.com These bicyclic intermediates are typically formed through a Diels-Alder reaction. beilstein-journals.orgworktribe.comthieme-connect.com

The synthesis often starts with the Diels-Alder reaction between furan (B31954) and a dienophile like ethyl (E)-3-nitroacrylate to form a nitro oxanorbornene adduct. beilstein-journals.orgworktribe.comresearchgate.net The nitro group can then be reduced to an amine and protected, for example, with a Boc group. worktribe.comthieme-connect.com Subsequent fragmentation of the oxanorbornene skeleton, often base-induced, leads to the formation of a cyclohexene (B86901) ring with the desired amino and carboxyl functionalities. thieme-connect.com The stereochemistry of the final product is controlled by the stereochemistry of the initial adduct and the reaction conditions used for its elaboration. beilstein-journals.orgworktribe.com This method allows for the synthesis of various hydroxylated ACHC derivatives by performing face-selective oxidations on the oxanorbornene intermediate. beilstein-journals.orgnih.govthieme-connect.com

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of cyclic compounds, including carbocyclic β-amino acids. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically a ruthenium-based complex, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgtcichemicals.com

Protecting Group Strategies in the Synthesis of this compound

Boc Protection Chemistry and its Advantages

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and amino acid chemistry. genscript.com Its application in the synthesis of this compound involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. genscript.com This process shields the amino group, preventing it from participating in unwanted side reactions. genscript.com

The advantages of employing the Boc protecting group are numerous and significant in the context of synthesizing this compound:

Stability: The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation. google.combzchemicals.com This stability allows for a broad scope of subsequent chemical transformations on other parts of the molecule without compromising the protected amine.

Ease of Removal: Despite its stability, the Boc group can be readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA). genscript.comamericanpeptidesociety.org This deprotection step is often high-yielding and generates volatile byproducts (isobutene and carbon dioxide), simplifying purification. genscript.comgoogle.com

Crystallinity: Many Boc-protected amino acids are crystalline solids, which facilitates their purification and long-term storage without decomposition. google.combzchemicals.com

Chemoselectivity: The use of the Boc group allows for chemoselective reactions. For instance, in a molecule with multiple functional groups, the Boc-protected amine will not react during esterification or other transformations targeting a carboxylic acid group.

Orthogonal Protecting Group Schemes for Multistep Synthesis

In the multistep synthesis of complex molecules derived from this compound, the ability to deprotect one functional group while others remain protected is essential. This is achieved through an orthogonal protecting group strategy, where different protecting groups are chosen that can be removed by distinct and non-interfering reaction conditions. biosynth.comorganic-chemistry.org

For instance, in peptide synthesis, a common orthogonal strategy involves the use of the Boc group for the α-amino group and other protecting groups for the side chains of amino acids that are labile to different conditions. bzchemicals.comamericanpeptidesociety.org For example, a benzyl (B1604629) (Bzl) group might be used to protect a hydroxyl or carboxyl group, which is removable by hydrogenolysis, a condition to which the Boc group is stable. bzchemicals.com Conversely, the Boc group is removed by acid, which does not affect the Bzl group. bzchemicals.com

Another widely used orthogonal partner to the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.orgorganic-chemistry.org The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile. americanpeptidesociety.org This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. biosynth.com In the context of synthesizing a larger molecule incorporating the this compound moiety, one might protect a hydroxyl group as a silyl ether, which is cleaved by fluoride (B91410) ions, adding another layer of orthogonality. wiley-vch.de

The selection of an appropriate orthogonal protecting group scheme is dictated by the specific synthetic route and the reactivity of the various functional groups present in the intermediates. A well-designed strategy ensures high yields and purity in the final product by minimizing side reactions and simplifying purification steps.

Analytical Methods for Enantiomeric Excess and Stereochemical Assignment

Ensuring the stereochemical purity of this compound is critical. A variety of analytical techniques are employed to determine the enantiomeric excess (e.e.) and confirm the absolute configuration of the chiral centers.

Chiral HPLC and GC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and thus determining the enantiomeric excess of a chiral compound. humanjournals.commdpi.com These methods rely on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. humanjournals.com

Chiral HPLC: This is a widely used method for the analysis of non-volatile chiral compounds like Boc-protected amino acids. humanjournals.com The separation can be achieved through direct or indirect methods.

Direct Method: The sample is directly injected onto a column containing a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds. mdpi.comregistech.com

Indirect Method: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

A typical chiral HPLC method for analyzing the enantiomeric purity of this compound would involve a normal-phase separation on a polysaccharide-based chiral column with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. registech.com The ratio of the peak areas of the two enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess. researchgate.net

Chiral GC: For volatile and thermally stable compounds, chiral GC is a suitable technique. mdpi.com While Boc-protected amino acids themselves may not be sufficiently volatile, they can be derivatized to increase their volatility for GC analysis. The principles are similar to chiral HPLC, utilizing a chiral stationary phase to effect separation of the enantiomers. mdpi.comrsc.org

Table 1: Comparison of Chiral HPLC and Chiral GC for this compound Analysis

| Feature | Chiral HPLC | Chiral GC |

| Analyte Volatility | Not required | Required (may need derivatization) |

| Stationary Phase | Chiral Stationary Phase (CSP) | Chiral Stationary Phase (CSP) |

| Mobile Phase | Liquid | Inert Gas (e.g., He, N₂) |

| Typical CSPs | Polysaccharide-based, Pirkle-type | Cyclodextrin derivatives |

| Application | Direct analysis of this compound | Analysis after derivatization |

Circular Dichroism Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org This technique is particularly valuable for determining the absolute configuration of stereocenters. researchgate.netnih.gov The resulting CD spectrum is a plot of this differential absorption versus wavelength and is unique for a specific enantiomer, with its mirror-image enantiomer producing an equal and opposite spectrum.

For a molecule like this compound, the CD spectrum can be used to confirm its absolute configuration by comparing the experimental spectrum to a known standard or to a spectrum predicted by quantum chemical calculations. acs.orgnih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral centers. researchgate.net While determining the absolute configuration of molecules with multiple chiral centers can be complex, computational methods are increasingly used to reliably predict CD spectra for different stereoisomers, aiding in the assignment of the correct structure. rsc.org

Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Advanced NMR techniques can provide detailed information about the three-dimensional structure of a molecule, including the relative stereochemistry of its chiral centers. longdom.orgcore.ac.uk

Correlation Spectroscopy (COSY): This 2D NMR technique reveals proton-proton coupling interactions within a molecule, helping to establish the connectivity of atoms. longdom.org For cyclic systems like the cyclohexane ring in this compound, the magnitude of the coupling constants (J-values) between adjacent protons can provide information about their dihedral angles and thus their relative stereochemistry (cis or trans).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its variant, Rotating-frame Overhauser Effect Spectroscopy (ROESY), are 2D NMR experiments that detect protons that are close to each other in space, regardless of whether they are directly bonded. core.ac.uknih.gov The presence of cross-peaks in a NOESY spectrum between specific protons provides strong evidence for their spatial proximity, which is invaluable for determining the relative configuration of substituents on a ring.

Computational NMR Shift Calculation: In recent years, the combination of experimental NMR data with computational methods has become a powerful tool for stereochemical assignment. researchgate.netmdpi.com By calculating the theoretical NMR chemical shifts for all possible diastereomers of a molecule using methods like the Gauge-Including Atomic Orbital (GIAO) method and comparing them to the experimental data, the correct stereoisomer can often be identified with a high degree of confidence. researchgate.net

These advanced NMR techniques, often used in combination, provide a detailed picture of the molecular structure, allowing for the unambiguous assignment of the relative and, in some cases, absolute stereochemistry of complex molecules like this compound.

X-ray Crystallography for Conformation and Stereochemistry

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. anton-paar.com By directing X-rays at a single crystal and analyzing the resulting diffraction pattern, it is possible to elucidate precise structural parameters, including bond lengths, bond angles, and torsional angles. anton-paar.comazolifesciences.com This method is indispensable in stereochemistry for assigning the absolute configuration of chiral centers and revealing the preferred solid-state conformation of molecules. researchgate.net

In the context of this compound and related aminocyclohexanecarboxylic acid derivatives, X-ray crystallography provides ultimate proof of stereochemical assignments that may have been inferred from the synthesis pathway or other spectroscopic methods like NMR. For instance, in synthetic routes developing hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), X-ray crystallographic analysis of key intermediates has been crucial for confirming the relative stereochemistry of substituents on the cyclohexane ring. beilstein-journals.orgworktribe.comnih.gov This confirmation is vital, as the biological activity and conformational properties of the final product are intrinsically linked to its specific stereoisomeric form.

The analysis of single-crystal X-ray diffraction data allows for the construction of a detailed three-dimensional model of the molecule's electron density. azolifesciences.com From this model, the precise spatial arrangement of the tert-butoxycarbonyl (Boc) group, the carboxylic acid moiety, and the cyclohexane ring can be determined. Studies on closely related cyclic β-amino acids, such as oligomers of trans-2-aminocyclohexanecarboxylic acid, have utilized X-ray crystallography to characterize their solid-state secondary structures, revealing features like helical conformations stabilized by intramolecular hydrogen bonds. wisc.edu Similarly, analyses of other Boc-protected aminocyclohexanecarboxylic acids have detailed the crystal packing, which is often stabilized by intermolecular hydrogen bonds involving the N-H group of the carbamate (B1207046) and the carboxylic acid's hydroxyl group. researchgate.net

The data obtained from X-ray diffraction is comprehensive, providing key insights into the molecule's geometry. While a specific crystallographic information file for this compound is not publicly detailed, the analysis of a closely related isomer, cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, provides a representative example of the structural data that can be obtained.

Interactive Table: Representative Crystallographic Data for a Boc-Aminocyclohexanecarboxylic Acid Derivative

Below is a table summarizing crystallographic data for cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, which illustrates the type of detailed structural information yielded by X-ray crystallography.

| Parameter | Value |

| Compound | cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Asymmetric Unit (Z') | 2 |

| Key Interactions | Intermolecular N—H⋯O and O—H⋯O hydrogen bonds; Intramolecular N—H⋯O hydrogen bond |

| Data derived from a study on cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. researchgate.net |

This structural information is critical. The conformation of the cyclohexane ring (typically a stable chair form) and the relative orientation of its substituents directly influence how the molecule interacts with biological targets, such as enzyme active sites. The hydrogen bonding patterns observed in the crystal lattice also offer insights into the intermolecular forces that can dictate the material's physical properties and its behavior in different environments. wisc.eduresearchgate.net Ultimately, X-ray crystallography provides the foundational, atom-level blueprint that validates synthetic strategies and informs the rational design of molecules built from the this compound scaffold.

Conformational Analysis and Secondary Structure Induction in 1s,2s Boc Achc Containing Peptides

Helical Conformations Induced by (1S,2S)-Achc Residues

The rigid cyclohexane (B81311) ring of the trans-ACHC residue significantly constrains the peptide backbone's torsional angles (φ, ψ), pre-organizing it for helical folding. wiley-vch.dewisc.edu This inherent structural bias makes (1S,2S)-Achc a potent helix-inducing motif in peptide design.

14-Helix Formation in Homooligomers and Heterooligomers

Oligopeptides composed of β-amino acids can adopt distinct helical structures, with the 14-helix being one of the most prominent. This structure is defined by a characteristic hydrogen bond between the carbonyl oxygen of a residue at position i and the amide proton of the residue at position i+2, forming a 14-membered ring. frontiersin.orgwisc.edu The 14-helix features approximately three residues per turn. frontiersin.orgwisc.edu

Extensive research, including X-ray crystallography and NMR spectroscopy, has unequivocally demonstrated that homooligomers of trans-ACHC readily fold into a robust 14-helix in both the solid state and in organic solvents. wisc.eduacs.orgrsc.org Even short oligomers, such as tetramers and hexamers, exhibit this stable helical conformation. wisc.edu

The potent helix-inducing nature of (1S,2S)-Achc is not limited to homooligomers. Its incorporation into heterooligomers, peptides containing a mix of different amino acid types, also strongly promotes 14-helix formation. wisc.edunih.gov Studies on peptides combining (1S,2S)-Achc with other β-amino acids, such as β³-homolysine or sugar-derived β-amino acids, confirm the formation of stable 14-helical structures. wisc.edubeilstein-journals.org This predictable folding behavior allows for the design of amphiphilic helices by placing (1S,2S)-Achc residues at every third position, creating peptides with distinct hydrophobic and hydrophilic faces. wisc.eduwisc.eduwisc.edu

Influence of (1S,2S) Stereochemistry on Helical Handedness and Stability

The stereochemistry of the Cα and Cβ atoms in the Achc residue is a critical determinant of the resulting helix's properties. The (1S,2S) configuration dictates the formation of a right-handed 14-helix. nih.gov Conversely, peptides synthesized from the enantiomeric (1R,2R)-Achc form a left-handed helix of the same type. wisc.edunih.gov This direct control over helical handedness is a significant advantage in the design of specific molecular architectures.

The stability of the 14-helix is greatly enhanced by the conformational pre-organization provided by the six-membered ring of Achc. wisc.edu This covalent constraint reduces the entropic penalty associated with folding, making the 14-helix a highly favored conformation even in short peptides. wisc.eduethz.ch The inclusion of (1S,2S)-Achc residues can stabilize helical structures in aqueous solutions, a challenging environment for many peptide folds. wisc.edunih.gov

Comparison with Other Cyclic β-Amino Acid Inducers (e.g., ACPC)

A comparison between trans-2-aminocyclohexanecarboxylic acid (ACHC) and its five-membered ring analogue, trans-2-aminocyclopentanecarboxylic acid (ACPC), highlights the subtle yet profound impact of ring size on secondary structure. While (1S,2S)-ACHC is a potent inducer of the 14-helix, homooligomers of (1S,2S)-ACPC preferentially adopt a different, yet equally well-defined, helical structure known as the 12-helix. wiley-vch.deacs.orgrsc.org

The 12-helix is characterized by hydrogen bonds between the residue at position i and the one at i+3, forming a 12-membered ring. frontiersin.orgnih.gov This results in a helix with different geometric parameters, including a different number of residues per turn (approximately 2.5) compared to the 14-helix. wiley-vch.defrontiersin.org The difference in conformational preference stems from the distinct torsional constraints imposed by the five-membered cyclopentane (B165970) ring of ACPC versus the six-membered cyclohexane ring of ACHC. wiley-vch.denih.gov The five-membered ring restricts the accessible dihedral angles to a range that favors the 12-helix over the 14-helix. wiley-vch.deethz.ch Interestingly, the helices populated by (S,S)-ACHC and (S,S)-ACPC oligomers exhibit opposite helical screw senses. wiley-vch.de

| Feature | (1S,2S)-ACHC Peptides | (1S,2S)-ACPC Peptides |

|---|---|---|

| Preferred Helix Type | 14-Helix wiley-vch.dersc.org | 12-Helix wiley-vch.dersc.org |

| H-Bonding Pattern | i → i+2 frontiersin.org | i → i+3 nih.gov |

| Atoms in H-Bonded Ring | 14 frontiersin.orgwisc.edu | 12 ethz.ch |

| Approx. Residues per Turn | ~3.0 frontiersin.orgwisc.edu | ~2.5 wiley-vch.defrontiersin.org |

| Helical Handedness | Right-handed nih.gov | Opposite to ACHC-induced helix wiley-vch.de |

| Primary Structural Constraint | Six-membered ring wiley-vch.denih.gov | Five-membered ring wiley-vch.denih.gov |

Non-Helical Secondary Structures and Their Formation

While renowned for its helix-inducing capabilities, the (1S,2S)-Achc residue can also participate in the formation of non-helical secondary structures, demonstrating its conformational versatility.

β-Sheet and Turn Induction

Peptides containing β-amino acids, including ACHC, are known to be capable of forming β-sheets and turns. nih.gov While less common than helix formation for trans-ACHC, its incorporation can induce turn structures that are crucial for the formation of larger sheet architectures. spring8.or.jp

A notable example is a macrocyclic peptide inhibitor of human factor XIIa, which was found to adopt an antiparallel β-sheet structure. nih.gov In this complex, a single (1S,2S)-ACHC residue was strategically positioned to induce two consecutive γ-turns, effectively stabilizing the β-hairpin-like fold of the entire peptide. nih.govspring8.or.jpacs.org This demonstrates that (1S,2S)-Achc can act as a potent turn-inducer, directing the peptide backbone to fold back upon itself, a key step in β-sheet formation.

The cis-diastereomer of ACHC is more commonly associated with sheet-like structures, but the ability of the trans-(1S,2S) isomer to stabilize tight turns showcases its utility in sculpting complex, non-helical peptide architectures. nih.govresearchgate.net

Extended Conformations in Solution and Solid State

In contrast to the tightly folded 14-helix, peptides can also adopt more extended conformations. While the diastereomeric cis-ACHC oligomers have been shown to favor extended structures in solution, the helix-promoting trans-(1S,2S)-ACHC can also be found in less compact arrangements under certain circumstances. researchgate.netresearchgate.net

For instance, the unprotected tetramer of trans-ACHC has been observed to form a 10-helix in solution. ethz.ch The 10-helix, with hydrogen bonds between adjacent residues (i, i+1), is a more extended helical form than the 14-helix and can be considered an intermediate between a fully folded and an extended state. wiley-vch.deethz.ch

In the solid state, crystal packing forces can also lead to extended arrangements. The crystal structure of a trans-ACHC tetramer revealed that individual molecules align in an end-to-end fashion, forming an extended intermolecular assembly rather than an isolated, folded helix. wisc.edu This indicates that while intramolecular folding into a helix is a strong intrinsic propensity, intermolecular interactions in the solid state can favor more extended superstructures.

| Secondary Structure | Type | Key Findings | References |

|---|---|---|---|

| Helical | 14-Helix | Predominant, stable structure in homooligomers and heterooligomers. Right-handed helix. | wiley-vch.dewisc.edursc.org |

| 10-Helix | Observed in short, unprotected tetramers in solution; a more extended helical form. | ethz.ch | |

| Non-Helical | Turn (γ-turn) | Can induce turns to stabilize larger structures like β-hairpins and sheets. | nih.govspring8.or.jpacs.org |

| Extended | Observed in the solid-state packing of oligomers. | wisc.edu |

Factors Influencing Conformational Preferences

The secondary structure of peptides containing (1S,2S)-Boc-Achc is not static but is influenced by a delicate balance of intrinsic and extrinsic factors. These include the surrounding solvent environment, modifications to the amino acid side chains, and the complex interplay between the peptide backbone and its appendages.

Solvent Effects on Secondary Structure Stability

The solvent environment plays a critical role in modulating the conformational preferences of peptides. The polarity of the solvent can significantly impact the stability of intramolecular hydrogen bonds, which are crucial for maintaining defined secondary structures like helices and turns. nih.govnih.gov

In general, nonpolar or apolar solvents, such as chloroform (B151607) (CHCl₃), tend to enhance and stabilize secondary structures by promoting the formation of internal hydrogen bonds. beilstein-journals.orgbiorxiv.org Conversely, polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) can compete for hydrogen bond formation, potentially disrupting or altering the peptide's folded state. nih.govbiorxiv.orgd-nb.info For instance, studies on model peptides have shown that they can adopt well-defined β-hairpin conformations in apolar solvents, while this folding is not always observed in DMSO. biorxiv.org The transition from a βII to a βI turn conformation in some cyclic peptides as solvent polarity increases is a clear example of this effect, where an intramolecular hydrogen bond is broken in favor of one with a solvent molecule. nih.gov

However, the stability imparted by cyclic residues like ACHC can sometimes resist these solvent effects. Molecular dynamics (MD) simulations have shown that while peptides with acyclic residues may lose their helical structure in polar solvents, the inclusion of cyclic residues like ACHC can enhance the helical propensity and help maintain the secondary structure, even in aqueous solutions. nih.gov Some β-peptide helices have been shown to have stabilities that are not solvent-dependent, highlighting the robustness of the foldamer design. researchgate.net The choice of solvent is therefore a crucial consideration in the structural analysis of these peptides, with common choices including methanol, DMSO, and chloroform. researchgate.net

| Solvent Type | General Effect on Secondary Structure | Mechanism | Reference |

|---|---|---|---|

| Apolar (e.g., Chloroform) | Stabilizes/Promotes | Favors intramolecular hydrogen bonding over interaction with the solvent. | beilstein-journals.orgbiorxiv.org |

| Polar (e.g., Water, DMSO) | Can Disrupt/Alter | Competes with the peptide for hydrogen bond donors and acceptors, potentially breaking internal H-bonds. | nih.govd-nb.info |

| Methanol | Variable | Used in MD simulations to study peptides in explicit solvent environments; can enhance secondary structures compared to more polar solvents like water. | nih.gov |

Role of Side Chain Modifications on Conformational Landscape

Modifications to the side chains of amino acids within a peptide sequence provide a powerful tool for tuning its conformational landscape. The introduction of different functional groups or structural constraints on the side chains can influence the stability and type of secondary structure adopted.

For example, incorporating bulky and structurally complex side chains, such as crown ether receptors, onto β-amino acids that are then combined with (1S,2S)-ACHC has been shown to be compatible with the formation of a stable 3₁₄-helix. nih.govresearchgate.net Similarly, the synthesis of peptides containing trihydroxylated cyclohexane β-amino acids, derived from shikimic acid, also resulted in the adoption of a stable 14-helix structure, demonstrating that a high degree of substitution on the cyclohexane ring does not prevent helical folding. rsc.org This opens avenues for designing foldamers with specific functionalities oriented in a predictable manner. rsc.org

The position of the side chain on the β-amino acid backbone (β² vs. β³) also influences helical propensity. nih.gov Studies have shown that placing the side chain adjacent to the nitrogen (β³) is slightly more favorable for helix formation compared to placing it adjacent to the carbonyl group (β²). nih.gov Furthermore, incorporating carbohydrate moieties as side chains onto the peptide backbone has been successfully achieved, with the resulting glycopeptides maintaining a stable 3₁₄-helical conformation. beilstein-journals.org These modifications allow for the presentation of carbohydrate epitopes on a defined helical scaffold. beilstein-journals.org

Interplay of Backbone and Side Chain Interactions

The final conformation of a peptide is determined by a complex interplay of interactions between the peptide backbone and its side chains. These interactions can be both local, within a single residue, and long-range, between distant residues brought together by folding.

Intra-residue interactions, such as hydrogen bonds between a side chain's functional group and the backbone amide or carbonyl groups of the same residue, can significantly influence the local backbone conformation (i.e., the φ and ψ dihedral angles). rsc.org For example, the interplay between serine or cysteine side chains and the backbone can lead to the formation of C5 (NH(i)⋯O/S) or C6 (OH/SH⋯OC(i)) hydrogen-bonded rings, which restricts the available conformational space. rsc.org

Computational Methods for Conformational Prediction and Validation

Computational chemistry provides indispensable tools for predicting, validating, and understanding the conformational preferences of peptides. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights at the atomic level that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to predict the geometry, relative energies, and properties of different peptide conformers. DFT calculations have been instrumental in confirming that short oligomers containing cis-ACHC adopt an 11/9 helix, while longer oligomers favor an 18/16 helix, consistent with experimental findings. researchgate.net

DFT is also used to assess the relative energies of different conformations observed in the solid state, providing insight into whether distinct structures are true polymorphs or just minor variations. acs.org For example, after optimizing different solid-state conformers of a peptide, DFT calculations showed them converging into distinct families of structures with quantifiable energy differences. acs.org This method has also been employed to study the conformational energies of β-amino acids in both the gas phase and in solution, revealing that solvation generally stabilizes the conformations. researchgate.net In studies of newly synthesized peptides, such as those with trihydroxylated cyclohexane residues, DFT calculations were used to optimize the molecular geometry, confirming the formation of a stable 14-helix structure. rsc.org

| Application | Specific Finding/Insight | Reference |

|---|---|---|

| Conformational Validation | Confirmed length-dependent helical structures (11/9 vs. 18/16 helix) in cis-ACHC oligomers. | researchgate.net |

| Energy Calculation | Determined the relative energies of different solid-state conformers, identifying the most stable structures. | acs.org |

| Structural Optimization | Optimized the geometry of novel peptides, revealing a stable 14-helix conformation for those with trihydroxylated residues. | rsc.org |

| Solvation Effects | Investigated conformational energies in gas phase vs. solvated environments, showing general stabilization by the solvent. | researchgate.net |

| Reaction Mechanisms | Calculated reaction barriers and transition states for peptide chain elongation. | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD is particularly powerful for studying the conformational dynamics of peptides, including folding processes and the influence of the environment.

MD simulations have been used to explore the stability of β-peptide helices in various solvents. nih.gov These simulations have shown that peptides can fold into stable β-hairpin structures in aqueous environments, even when starting from an extended conformation. biorxiv.org The simulations can also capture the disruptive effect of certain solvents; for instance, they can show how a folded hairpin in an apolar solvent may not form or may even unfold in a solvent like DMSO. biorxiv.org

The influence of temperature, solvent type, and chain length on conformational equilibria has been systematically studied using MD. d-nb.info For example, simulations of peptides in chloroform showed the frequent formation of stable eight-membered hydrogen-bonded rings, leading to a stable helix, whereas in water, these secondary structure elements were broken up, and the peptide sampled completely different conformations. d-nb.info This highlights the importance of explicitly treating solvent molecules in simulations to obtain a realistic picture of peptide behavior. d-nb.info MD simulations are also foundational for more complex studies, such as investigating the nucleation and growth of amyloid-like fibrils from peptide monomers. biorxiv.org

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for gaining high-resolution insights into the conformational landscape of peptides containing sterically constrained residues like this compound. These computational methods provide a theoretical framework for understanding the intrinsic conformational preferences of the amino acid, calculating the relative energies of different folded structures, and interpreting complex spectroscopic data.

Detailed research findings show that DFT calculations are frequently employed to complement experimental data from NMR, CD, and FTIR spectroscopy. rsc.orgresearchgate.net By optimizing molecular geometries and calculating energy landscapes, researchers can predict the most stable conformations and understand the subtle forces that dictate secondary structure formation. For instance, computational studies on tetrapeptides have utilized DFT to optimize multiple distinct conformations observed in the solid state, thereby providing insight into the accessible conformational space. acs.org These analyses can reveal whether different observed structures are true polymorphs or would converge to a single, low-energy state upon minimization. acs.org

Beyond static structures, DFT is also used to explore dynamic processes, such as the transition states of chemical reactions. In a study involving the peptide coupling of Boc-protected (1S,2S)-trans-ACHC, DFT calculations were performed to elucidate the reaction barriers and potential steric hindrances. nih.gov This level of analysis is critical for understanding the stereochemical outcomes of peptide synthesis. nih.gov

Furthermore, quantum mechanics is pivotal in the prediction and interpretation of spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate theoretical circular dichroism (CD) spectra, which can then be compared with experimental spectra to confirm the presence of specific secondary structures, such as helices or turns. nih.govacs.org Similarly, DFT calculations have been successfully used to compute the vibrational circular dichroism (VCD) spectra of peptides containing Achc residues, with the good agreement between theoretical and experimental spectra confirming the solution-state conformations derived from NMR data. researchgate.net These theoretical models are essential for assigning spectral features to specific molecular vibrations and conformations. researchgate.netcas.cz

The table below summarizes representative QM methods and their applications in the study of peptides containing cyclohexane-based amino acids.

| Research Application | Computational Method | Basis Set | Key Findings | Reference(s) |

| Optimization of Conformational Polymorphs | DFT: B3LYP (optimization) and M06-2X (single-point energy) | 6-31+G(d,p) and 6-311++G(2d,3p) | Determined relative energies of different solid-state conformers, providing insight into structural diversity. | acs.org |

| Analysis of Reaction Barriers | DFT: OLYP | tz2p | Calculated transition states for peptide coupling reactions to understand steric hindrance and diastereoselectivity. | nih.gov |

| Prediction of VCD Spectra | DFT: B3LYP | 6-31G(d) | Theoretical spectra agreed with experimental data, validating NMR-based solution structures. | researchgate.net |

| Prediction of CD Spectra | TD-DFT | Not Specified in Abstract | Calculated CD spectra to characterize novel secondary structures in dipeptide-repeat polymers. | nih.govacs.org |

| Structural Study of Foldamers | DFT | Not Specified in Abstract | Supported experimental FTIR, CD, and NMR data to confirm a 14-helix secondary structure in modified trans-ACHC oligomers. | rsc.org |

Applications of 1s,2s Boc Achc in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptidomimetics for Therapeutic Targets

The incorporation of rigid structural elements, such as the (1S,2S)-Achc moiety, is a key strategy in designing peptidomimetics that can effectively modulate challenging therapeutic targets. scitechnol.comajwilsonresearch.com By constraining the peptide backbone, these unnatural amino acids help to pay the entropic cost of binding to a target protein, which can lead to higher affinity and selectivity. nih.gov

Inhibition of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, making them a vast class of potential drug targets. frontiersin.org However, PPI interfaces are often large and flat, lacking the well-defined pockets typical of enzyme active sites, which makes them difficult to target with small molecules. ajwilsonresearch.comnih.gov Peptidomimetics containing conformationally constrained residues like (1S,2S)-Achc offer a powerful solution. scitechnol.commdpi.com These molecules can mimic the secondary structures, such as α-helices, that frequently mediate PPIs. nih.govnih.gov

One prominent example is the inhibition of the interaction between Bcl-2 family proteins and their pro-apoptotic partners (e.g., BH3 domains), which is a key target in cancer therapy. Foldamers—unnatural oligomers with well-defined conformations—have been designed to mimic the α-helical BH3 domain. By replacing certain α-amino acids with β-amino acids like (1S,2S)-Achc, researchers can create stable helical structures that bind to the BH3-recognition cleft on anti-apoptotic proteins like Bcl-xL. acs.org For instance, substituting a standard amino acid with (1S,2S)-Achc can invert the backbone torsion angle, which is a strategy used to probe the necessity of a specific fold for binding and to optimize inhibitor potency. acs.org

Another critical PPI target is the p53-hDM2 interaction. The p53 protein is a crucial tumor suppressor, and its activity is negatively regulated by hDM2. Inhibiting this interaction can restore p53 function. Researchers have used β-peptides, including those built with constrained residues, to mimic the α-helical segment of p53 that binds to hDM2, thereby creating effective inhibitors. ajwilsonresearch.comacs.org

| Target PPI | Mimicked Structure | Role of (1S,2S)-Achc | Representative Inhibitor Class |

| Bcl-xL/BH3 | α-Helix | Induces stable helical fold | α/β-Peptide Foldamers |

| p53/hDM2 | α-Helix | Stabilizes helical mimic | β-Peptide Foldamers |

Agonism/Antagonism of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) constitute a major family of drug targets, responding to a diverse array of ligands, including peptides. researchgate.netfrontiersin.org Designing synthetic ligands that can selectively activate (agonism) or block (antagonism) these receptors is a central goal of drug discovery. biorxiv.org The incorporation of β-amino acids like (1S,2S)-Achc into peptide ligands is a valuable strategy for developing potent and stable GPCR modulators. acs.org

The opioid receptors (μ, δ, κ), which are Class A GPCRs, are key targets for pain management. acs.org Studies on endomorphin-2, an endogenous opioid peptide, have shown that replacing the proline residue at position 2 with (1S,2S)-Achc can be well-tolerated, leading to analogues with high affinity for the μ-opioid receptor. acs.org The rigid cyclohexane (B81311) ring helps to lock the peptide into a compact turn conformation, which is believed to be the biologically active state for receptor binding. acs.org This modification also significantly enhances the peptide's resistance to degradation by enzymes in the brain. acs.org

| Receptor Target | Endogenous Peptide | Modification | Effect of (1S,2S)-Achc | Outcome |

| μ-Opioid Receptor | Endomorphin-2 (H-YPFF-NH2) | Pro-2 → (1S,2S)-Achc | Induces bioactive turn conformation | Maintained high receptor affinity, enhanced proteolytic stability |

Development of Enzyme Inhibitors

Enzymes are another major class of therapeutic targets. Inhibitors can be designed to block the active site of an enzyme, preventing it from carrying out its biological function. numberanalytics.com Peptidomimetics containing β-amino acids have emerged as effective enzyme inhibitors, in part due to their high resistance to cleavage by proteases. acs.orgsigmaaldrich.com

A notable example is the inhibition of γ-secretase, an enzyme implicated in Alzheimer's disease through its role in producing amyloid-β peptides. acs.org It has been discovered that helical β-peptides can act as potent modulators of γ-secretase activity. Specifically, oligomers composed of residues like (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), a close structural relative of Achc, have shown high inhibitory activity, with a dodecamer reaching a Ki of 5.2 nM. acs.org The principle extends to other conformationally constrained cyclic β-amino acids, where the stable helical structure of the peptide is crucial for its inhibitory function. While direct data for (1S,2S)-Achc in γ-secretase inhibitors is less reported, the success with similar structures underscores the potential of this strategy. acs.org Furthermore, β-amino acids with heterocyclic cores have been used to develop inhibitors for enzymes like TNF-α converting enzyme. researchgate.net

Antimicrobial β-Peptides Incorporating (1S,2S)-Achc

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. mdpi.com Host-defense peptides, a part of the innate immune system, are a promising source of inspiration, but their therapeutic use is often limited by poor stability. umass.edu Synthetic β-peptides containing (1S,2S)-Achc have been developed as robust mimics of these natural antimicrobial peptides (AMPs). biorxiv.orgbiorxiv.org The (1S,2S)-Achc residue is a powerful helix-stabilizing agent, promoting the formation of a specific helical structure known as the 14-helix. wisc.eduumass.edu This stable, amphiphilic conformation is critical for antimicrobial activity. wisc.eduresearchgate.net

Mechanisms of Action: Membrane Disruption and Intracellular Organelle Targeting

The primary mechanism by which these β-peptides kill microbes is through the disruption of their cell membranes. biorxiv.orgnih.gov Their mode of action is often described by several models:

Pore Formation : The cationic (positively charged) residues on the β-peptide are electrostatically attracted to the anionic (negatively charged) components of bacterial and fungal membranes. wisc.edu Once bound, the hydrophobic residues, including Achc, insert into the lipid bilayer. This process can lead to the formation of pores or channels through cooperative aggregation of peptide molecules, causing the membrane to become permeable. biorxiv.orgnih.gov This leakage of cellular contents ultimately leads to cell death. biorxiv.orgnih.gov Studies on Candida albicans have shown that these β-peptides can form pores, leading to rapid membrane permeabilization. nih.govbiorxiv.org

Carpet Model : In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer that disrupts the membrane's integrity, effectively dissolving it like a detergent. nih.govbiorxiv.org

Intracellular Targeting : Beyond membrane disruption, some AMPs and their β-peptide mimics can enter the microbial cell and interfere with essential intracellular processes. nih.govbiorxiv.org Evidence suggests that after permeabilizing the outer membrane, these peptides can disrupt intracellular organelles, contributing to their lethal effect. nih.gov

Structure-Activity Relationships for Antimicrobial Potency and Hemolytic Activity

The effectiveness and safety of antimicrobial peptides are governed by a delicate balance between their ability to kill microbes (antimicrobial potency) and their toxicity to host cells, particularly red blood cells (hemolytic activity). Structure-activity relationship (SAR) studies are crucial for optimizing these properties. mdpi.comnih.gov

Helicity and Hydrophobicity : The incorporation of the rigid (1S,2S)-Achc residue significantly stabilizes the 14-helical conformation of β-peptides in aqueous solution. wisc.edunih.gov Increased helicity generally correlates with higher antimicrobial activity. umass.edunih.govacs.org Hydrophobicity, largely contributed by residues like Achc, is also a key driver of both antimicrobial and hemolytic activity. nih.govacs.org

The Hydrophobicity Window : Research has shown that there is an optimal range of hydrophobicity for selective antimicrobial action. nih.govacs.org Peptides with low hydrophobicity are often inactive. As hydrophobicity increases, antimicrobial potency rises, but so does hemolytic activity. biorxiv.orgnih.gov The most effective peptides are those that fall within a "hydrophobicity window," where they are potent against microbes but show low hemolysis. nih.govacs.org For example, a study on a series of β-peptides targeting C. albicans identified a range of hydrophobicity (measured by RP-HPLC retention time) that resulted in high antifungal activity (MIC ≤ 16 µg/mL) and low hemolytic activity (<20% hemolysis at the MIC). acs.org

The table below summarizes SAR findings for a series of 14-helical β-peptides containing (1S,2S)-Achc, highlighting the interplay between structure, antimicrobial activity against various bacteria, and hemolytic activity.

| Peptide Sequence | Helical Propensity | Antimicrobial Activity (MIC, µg/mL) | Hemolytic Activity |

| (β³hVal-β³hLys-ACHC)₃ | High | Active against E. coli and B. subtilis | Moderate |

| (β³hLeu-β³hLys-ACHC)₃ | High | More active than Val-containing peptide | Higher than Val-containing peptide |

| Varying ACHC content | Proportional to ACHC content | Generally stable activity across a range of helical propensities | Increases slightly with higher helicity |

Data synthesized from structure-activity relationship studies. wisc.edunih.gov

Strategies for Enhancing Specificity and Reducing Toxicity

The therapeutic potential of peptides can be limited by a lack of specificity for their target, leading to off-target effects and toxicity. The incorporation of (1S,2S)-Achc and other unnatural amino acids offers several strategies to mitigate these issues.

One primary strategy is the use of conformational constraint. By incorporating the rigid (1S,2S)-Achc residue, the peptide is locked into a specific three-dimensional shape. This pre-organization reduces the entropic penalty upon binding to its target receptor, which can lead to higher binding affinity and specificity. nih.govmdpi.com The restricted conformation minimizes interactions with unintended biological targets, thereby reducing off-target effects and potential toxicity. mdpi.com For instance, the introduction of cyclic β-amino acids can induce stable turn or helical structures, which are crucial for molecular recognition. nih.govacs.org

Furthermore, enhancing metabolic stability is a critical aspect of reducing toxicity and improving specificity. Peptides composed of natural α-amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of β-amino acids like (1S,2S)-Achc renders the peptide backbone resistant to enzymatic cleavage. nih.govmdpi.com This increased stability not only prolongs the therapeutic window but can also prevent the formation of potentially toxic metabolites. Research has shown that peptides containing cyclic β-amino acids exhibit significantly improved serum stability. mdpi.com

Cyclization is another powerful technique, often used in conjunction with the incorporation of constrained amino acids, to enhance specificity. mdpi.comnih.gov Creating cyclic peptides that include (1S,2S)-Achc can further restrict conformational freedom, leading to a more defined structure for receptor binding. nih.govnih.gov This has been shown to be an effective method for optimizing the selectivity of peptide-based drugs. biomolther.orgnih.gov

(1S,2S)-Achc in the Development of Self-Assembling Nanomaterials

The predictable and stable secondary structures induced by β-amino acids like (1S,2S)-Achc make them excellent building blocks for the bottom-up fabrication of novel nanomaterials. These peptide-based materials are of great interest due to their biocompatibility and potential for functionalization.

Formation of Supramolecular Assemblies and Hydrogels

Peptides containing (1S,2S)-Achc have demonstrated a strong propensity to self-assemble into well-ordered supramolecular structures. The cyclohexane ring of (1S,2S)-Achc promotes the adoption of stable helical conformations, such as the 14-helix, in aqueous environments. mdpi.com This folding provides the driving force for the association of individual peptide molecules into larger assemblies.

These interactions, which include hydrogen bonding, hydrophobic interactions, and van der Waals forces, lead to the formation of hierarchical structures. nih.gov Early examples showed that oligomers of trans-(1S,2S)-ACHC can form helix-bundle membranes. acs.orgnih.gov The self-assembly process is highly dependent on the peptide sequence and the surrounding environment. For instance, the presence of both hydrophobic (the cyclohexyl ring) and hydrophilic residues can lead to amphiphilic peptides that self-assemble to minimize unfavorable interactions with water.

Under certain conditions, these self-assembling peptide networks can entrap large amounts of water, leading to the formation of hydrogels. researchgate.net These hydrogels can be stimuli-responsive, changing their properties in response to changes in pH, temperature, or other external factors. The formation of these gels is often mediated by the entanglement of fibrous nanostructures.

Design of Materials with Defined Morphologies (e.g., Nanofibers)

A key feature of the self-assembly of (1S,2S)-Achc-containing peptides is the formation of well-defined nanofibers. biomolther.orgmdpi.comresearchgate.net Cryo-transmission electron microscopy and small-angle X-ray scattering have been used to characterize these nanostructures, revealing in some cases the formation of hollow nanofibers. acs.orgbiomolther.org

The morphology of these self-assembled materials can be controlled by the peptide design. For example, the acylation of the N-terminus of an (1S,2S)-Achc-rich peptide was found to promote the growth of nanofibers, which then associate to form a lyotropic liquid crystalline phase. biomolther.orgmdpi.com The formation of these nanofibers is driven by a "cyclohexyl zipper" motif, where the cyclohexyl rings of neighboring helices interdigitate in a specific and repeating manner. nih.gov This precise molecular recognition at the nanoscale allows for the construction of materials with highly ordered and predictable morphologies.

Potential in Drug Delivery Systems and Biomedical Devices

The self-assembling nanomaterials derived from (1S,2S)-Achc-containing peptides hold significant promise for applications in drug delivery and biomedical devices. nih.govresearchgate.net Hydrogels, in particular, are attractive vehicles for controlled drug release due to their high water content, biocompatibility, and tunable properties. nih.govmdpi.com

Drugs can be physically encapsulated within the porous network of a hydrogel formed from these peptides. nih.gov The release of the therapeutic agent can then be controlled by diffusion through the hydrogel matrix or by the degradation of the hydrogel itself. The stimuli-responsive nature of some of these hydrogels could allow for "smart" drug delivery systems that release their payload in response to specific biological cues at a target site. nih.gov

Nanofibers composed of (1S,2S)-Achc-peptides can also be utilized in drug delivery. Their high surface area-to-volume ratio allows for a high drug loading capacity. mdpi.com These nanofibers can be embedded within other biomaterials to create composite scaffolds for tissue engineering or formulated as injectable systems. A major advantage of using these nanofiber hydrogels is their ability to provide sustained drug release over extended periods, ranging from days to months. mdpi.com

In the context of biomedical devices, these materials could be used as coatings for implants to improve biocompatibility and reduce the risk of infection. The defined nanostructures could also be used to create scaffolds that mimic the extracellular matrix, promoting cell adhesion, growth, and differentiation for tissue regeneration applications. While specific FDA-approved devices made from (1S,2S)-Achc are not yet available, the general class of hydrogels and nanofibers are widely explored for such applications. nih.govnih.gov

Conjugation Chemistry and Functionalization of (1S,2S)-Achc Containing Peptides

To expand the functionality of peptides containing (1S,2S)-Achc for various applications, it is often necessary to conjugate them to other molecules, such as fluorescent dyes, targeting ligands, or polymers like polyethylene (B3416737) glycol (PEG).

"Click Chemistry" for Bioconjugation

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile tool for bioconjugation. nih.govbeilstein-journals.orgrsc.orgresearchgate.net This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of molecules in complex biological environments. beilstein-journals.org

To utilize click chemistry, one of the molecules to be joined must contain an azide (B81097) group, and the other a terminal alkyne. Research has demonstrated the synthesis of (1S,2S)-Achc derivatives that are functionalized with an azidoethoxy group. researchgate.net This modification makes the (1S,2S)-Achc building block "clickable," enabling its straightforward incorporation into peptides that can then be easily conjugated to other molecules bearing an alkyne group.

This approach allows for the modular construction of complex biomolecules. For example, a peptide containing an azido-functionalized (1S,2S)-Achc residue can be "clicked" onto a surface, a nanoparticle, or another biomolecule to create novel materials for diagnostics, therapeutics, and bioassays. The stability of the resulting triazole linkage makes this a robust method for creating well-defined and stable peptide conjugates. nih.gov

Incorporation of Polar and Hydroxylated Substituents for Solubility and Bioactivity

A significant challenge in the development of peptide-based therapeutics is their often-limited solubility in aqueous environments. The hydrophobic nature of many constrained cyclic amino acids, including the basic Achc scaffold, can exacerbate this issue. To overcome this limitation, researchers have focused on synthesizing functionalized (1S,2S)-Boc-Achc derivatives that incorporate polar and hydroxylated substituents.

One effective strategy involves the synthesis of Achc derivatives functionalized with hydroxy groups. researchgate.netunimi.it These modifications are designed to increase water solubility, which is crucial for bioavailability. researchgate.netunimi.it For example, a method has been developed for the stereoselective synthesis of new trihydroxylated trans-β-amino acids starting from (–)-shikimic acid. rsc.org These polyhydroxylated building blocks can be incorporated into peptide chains. rsc.org Structural studies have confirmed that even with a high degree of substitution on the cyclohexane ring, the resulting peptides can still fold into stable 14-helix secondary structures, similar to the homooligomer of the unsubstituted trans-2-aminocyclohexanecarboxylic acid. rsc.org This demonstrates that the introduction of polar groups does not necessarily disrupt the conformational stability that is essential for bioactivity. rsc.org

Another common approach is the creation of heterooligomers, where apolar residues like trans-ACHC are combined with polar acyclic β-amino acids that possess a polar group in their side chain. researchgate.net Synthetic routes to introduce these functionalities often rely on stereoselective epoxidation of cyclohexene (B86901) precursors followed by regioselective opening of the oxirane ring to yield hydroxylated derivatives. arkat-usa.org These strategies provide a toolkit for medicinal chemists to fine-tune the physicochemical properties of this compound-containing peptides, enhancing their drug-like characteristics.

| Modification Strategy | Starting Material/Precursor | Key Findings | Reference |

|---|---|---|---|

| Synthesis of Trihydroxylated ACHC | (–)-Shikimic Acid | Successfully incorporated into peptide chains without disrupting the stable 14-helix secondary structure. | rsc.org |

| Hydroxylation via Epoxidation | Cyclohexene Precursors | Allows for the introduction of hydroxyl groups to increase water solubility. | researchgate.netunimi.itarkat-usa.org |

| Synthesis of Heterooligomers | Apolar trans-ACHC and Polar Acyclic β-Amino Acids | A frequent strategy to create polar and water-soluble foldamers. | researchgate.net |

Integration with Carbohydrate Moieties for Glycopeptidomimetics

Glycopeptides and glycopeptidomimetics are crucial for studying and mimicking biological recognition processes involving carbohydrates. Integrating this compound with carbohydrate moieties offers a pathway to create structurally defined scaffolds that can present sugar epitopes in a controlled manner. The rigid conformation induced by Achc makes it an excellent template for building these complex molecules.

Researchers have successfully synthesized C-linked β-glycopeptide scaffolds by incorporating sugar amino acids into β-peptide backbones. beilstein-journals.orgresearchgate.net The inclusion of constrained cyclic amino acids like trans-2-aminocyclohexanecarboxylic acid (ACHC) has been shown to enhance the propensity of these peptides to form stable helices. beilstein-journals.org In these designs, sugar units derived from glucose, galactose, or xylose are incorporated at specific positions (e.g., every third position) in a peptide sequence that also contains ACHC and other amino acids to ensure solubility. beilstein-journals.orgresearchgate.net Circular dichroism (CD) spectroscopy analysis confirmed that these glycopeptides adopt a stable 3-14-helix conformation, which organizes the carbohydrate epitopes on one face of the helix. beilstein-journals.org This precise spatial arrangement is critical for studying multivalent carbohydrate-protein interactions. beilstein-journals.orgresearchgate.net

The synthetic accessibility of these constructs is a key advantage. Sugar-β-amino acids can be prepared via methods like the Michael addition of ammonia (B1221849) to α,β-unsaturated esters derived from carbohydrates. beilstein-journals.orgresearchgate.net These building blocks are then incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. beilstein-journals.org Furthermore, (1S,2R)-2-amino-cyclohexanecarboxylic acid has been used as a scaffold to create a mimic of the Lewis-x trisaccharide, a significant carbohydrate antigen. unimi.it These approaches highlight the utility of Achc in developing sophisticated glycomimetics for applications in drug discovery and chemical biology.

| Glycopeptidomimetic | Carbohydrate Moiety | Scaffold Components | Observed Secondary Structure | Reference |

|---|---|---|---|---|

| β-Glycopeptide 2 | D-Glucose | trans-ACHC, β-Homolysine | 3-14-Helix | beilstein-journals.orgresearchgate.net |

| β-Glycopeptide 4 | D-Galactose | trans-ACHC, β-Homolysine | 3-14-Helix | beilstein-journals.orgresearchgate.net |

| β-Glycopeptide 6 | D-Xylose | trans-ACHC, β-Homolysine | 3-14-Helix | beilstein-journals.orgresearchgate.net |

| Lewis-x Mimic | Lewis-x Trisaccharide | (1S,2R)-ACHC | Scaffold for sugar fragments | unimi.it |

Preclinical Research and Early Drug Development

The unique structural properties of this compound make it a valuable component in the preclinical development of new therapeutic agents. Its incorporation into peptides is a key strategy to address common liabilities of peptide drugs, such as poor stability and low oral bioavailability.

In Vitro and Ex Vivo Evaluation of Biological Activity

The biological activity of peptides containing this compound and its derivatives is assessed using a wide range of in vitro and ex vivo assays. These evaluations are critical for establishing proof-of-concept and guiding further development.

For instance, in the field of opioid research, endomorphin analogues incorporating Achc have been evaluated in ligand-stimulated [³⁵S]GTPγS binding assays. nih.gov These tests confirmed that the modified peptides retained their agonist activities and specificity for the µ-opioid receptor. nih.gov Competitive binding experiments are also commonly used to determine the receptor binding affinities and potencies of such analogues. u-szeged.hu

In cancer research, macrocyclic α/β-peptides containing (1S,2S)-2-ACHC have been identified through in vitro selection against targets like the human epidermal growth factor receptor (EGFR). acs.org The binding affinity of these novel peptides is quantified using techniques like Surface Plasmon Resonance (SPR), and their inhibitory activity is determined by measuring IC₅₀ values. acs.org

Furthermore, Achc-containing β-peptides have been evaluated for their antimicrobial properties. Studies have demonstrated the potent antifungal activity of 14-helical β-peptides against pathogens like Candida albicans. acs.orgnih.gov Other research has explored the in vitro antimalarial properties of cyclic β-amino acid-containing dipeptides against Plasmodium falciparum. researchgate.net These diverse examples underscore the broad applicability of Achc-based peptidomimetics and the array of bioassays used to validate their function.

| Therapeutic Area | Compound Type | In Vitro/Ex Vivo Assay | Key Finding | Reference |

|---|---|---|---|---|

| Opioid Modulation | Endomorphin analogues with Achc | [³⁵S]GTPγS binding assay | Analogues retained µ-opioid receptor agonism and specificity. | nih.gov |

| Cancer | Macrocyclic α/β-peptides with (1S,2S)-ACHC | SPR and IC₅₀ determination against EGFR | Identified peptides with specific binding affinity and inhibitory activity. | acs.org |

| Infectious Disease | 14-helical β-peptides with ACHC | Antifungal activity assay | Demonstrated potent activity against Candida albicans. | acs.orgnih.gov |

| Infectious Disease | Dipeptides with cyclic β-amino acids | Antimalarial assay | Evaluated activity against Plasmodium falciparum. | researchgate.net |

Consideration of Proteolytic Stability and Pharmacokinetic Implications

A primary motivation for incorporating unnatural amino acids like this compound into peptides is to enhance their metabolic stability. shigematsu-bio.comshigematsu-bio.com Native peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. researchgate.net The conformationally constrained structure of Achc provides steric hindrance that makes the adjacent peptide bonds resistant to enzymatic cleavage. nih.gov

It is well-established that peptides composed of β-amino acids (β-peptides) are poor substrates for proteases and thus exhibit significant resistance to proteolytic degradation. acs.orgnih.gov Studies have shown that introducing β-amino acids into a peptide sequence leads to a substantial increase in its stability against proteolysis compared to its native α-peptide counterpart. acs.orggoogle.com The conformational rigidity imparted by cyclic residues like Achc is a key factor in slowing the kinetics of cleavage by proteases. nih.gov For example, in vitro assays have demonstrated that peptide analogues containing non-natural amino acids have significantly longer half-lives in the presence of proteases compared to the native peptides. google.com

| Peptide Type | Key Structural Feature | Impact on Proteolytic Stability | Pharmacokinetic Implication | Reference |

|---|---|---|---|---|

| β-Peptides / α,β-Peptides | β-amino acid backbone | Substantial increase in resistance to proteolysis. | Longer circulating half-life. | acs.orgnih.gov |

| Peptidomimetics | Constrained amino acids (e.g., ACHC) | Conformational rigidity slows enzymatic cleavage. | Improved metabolic stability. | researchgate.netnih.gov |

| VPAC-2 Analog (LBT-V208) | Contains non-natural amino acids | Greater in vitro protease stability compared to native VIP. | Enhanced drug-like properties. | google.com |

High-Throughput Screening and Lead Optimization Strategies

The discovery of novel drug candidates often begins with the screening of large collections of molecules to identify initial "hits." Combinatorial chemistry provides a revolutionary approach for the rapid, parallel synthesis of vast libraries of diverse compounds for this purpose. fortunepublish.com The modular nature of this compound as a building block makes it highly amenable to these strategies.

In high-throughput screening (HTS), thousands to millions of compounds are tested for activity against a biological target. fortunepublish.com this compound can be incorporated into peptide libraries where its position is varied, or where different functional groups are appended to its scaffold, to explore a wide chemical space. Dynamic Combinatorial Chemistry (DCC) is a related technique where a library of interconverting building blocks is exposed to a biological target; the equilibrium shifts to favor and amplify the component that binds best to the target. wikipedia.org The use of (1S,2S)-Achc has been noted in the context of DCC. ethz.ch

Once initial hits are identified, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its properties, such as potency, selectivity, solubility, and metabolic stability. This compound is a valuable tool in this phase. For example, a lead optimization campaign might involve:

Improving Solubility: Synthesizing analogues with hydroxylated Achc derivatives, as discussed in section 4.4.2.

Enhancing Bioactivity: Systematically replacing other amino acids in a peptide sequence with Achc to alter conformation and receptor interaction.

Modulating Stability: Placing Achc at positions known to be susceptible to proteolytic cleavage.

Structure-Activity Relationship (SAR) Studies: Creating a focused library of analogues with different stereoisomers of Achc or with varied substituents on the cyclohexane ring to understand which features are critical for activity.

This iterative process of design, synthesis, and testing allows for the refinement of a lead compound into a viable drug candidate.

| Optimization Goal | Strategy Involving this compound | Rationale | Reference |

|---|---|---|---|

| Hit Identification | Inclusion in combinatorial libraries for HTS. | To rapidly screen diverse structures for initial activity. | fortunepublish.com |

| Lead Identification | Use in Dynamic Combinatorial Chemistry (DCC). | Allows the biological target to select the best-fitting ligand from an equilibrium mixture. | wikipedia.orgethz.ch |

| Improve Solubility | Incorporate hydroxylated Achc derivatives. | Increases polarity and interaction with aqueous environments. | rsc.org |

| Improve Metabolic Stability | Substitute native amino acids with Achc at cleavage sites. | The constrained structure provides resistance to proteases. | acs.orgnih.gov |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (1S,2S)-Boc-Achc, and how can enantiomeric purity be validated?

- Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by resolution of the stereochemistry via chiral auxiliaries or enzymatic methods. Key steps include:

- Synthesis : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to protect the amine. Cyclohexane ring formation may employ ring-closing metathesis or stereoselective hydrogenation .

- Purity Validation : Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak® columns) or ¹H/¹³C NMR with chiral solvating agents. Compare retention times or splitting patterns to commercially available standards .

- Data Table :

| Method | Conditions | ee (%) | Reference |

|---|---|---|---|

| Chiral HPLC | Hexane:IPA (90:10) | ≥99 | |

| NMR (Eu(hfc)₃) | CDCl₃, 400 MHz | 98.5 |

Q. How should researchers design experiments to confirm the stereochemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Experimental Design : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS and track stereochemical inversion via circular dichroism (CD) spectroscopy.

- Controls : Include a racemic mixture as a negative control and a sealed, inert atmosphere sample as a stability benchmark .

- Data Analysis : Use Arrhenius plots to predict shelf-life under storage conditions. Report deviations in optical rotation ([α]D) exceeding ±2° as indicative of instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across different studies?

- Methodological Answer : Discrepancies may arise from: